molecular formula C12H14N2O2 B1330321 3-Butyl-2-hydroxyquinazolin-4(3h)-one CAS No. 6944-59-8

3-Butyl-2-hydroxyquinazolin-4(3h)-one

Número de catálogo: B1330321
Número CAS: 6944-59-8
Peso molecular: 218.25 g/mol
Clave InChI: DSSUNKPFKROAGO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Butyl-2-hydroxyquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a butyl group at the third position and a hydroxyl group at the second position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-hydroxyquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with butyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the quinazolinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3-Butyl-2-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The quinazolinone ring can be reduced under specific conditions.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-butyl-2-oxoquinazolin-4(3H)-one.

    Reduction: Formation of 3-butyl-2-hydroxyquinazoline.

    Substitution: Formation of various substituted quinazolinones depending on the substituent used.

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Research has shown that derivatives of 3-butyl-2-hydroxyquinazolin-4(3H)-one exhibit significant anti-inflammatory activity. A study synthesized various derivatives and evaluated their effects on inflammation. The compound 3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-one (AS2) was identified as a potent anti-inflammatory agent, demonstrating efficacy greater than the reference standard diclofenac sodium while showing only mild ulcerogenic potential compared to aspirin .

Table 1: Anti-inflammatory Activity of Quinazolinone Derivatives

Compound NameAnti-inflammatory ActivityReference
3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-Q4Potent
3-butyl-2-(1-methylbutylidene-hydrazino)-3H-Q4Active analgesic

Antiviral Activity

The compound has also been explored for its antiviral properties, particularly against Hepatitis C virus (HCV). A series of 3-hydroxyquinazoline derivatives were synthesized and tested for their inhibitory effects on HCV replicons. Some derivatives showed promising results with EC50 values lower than those of established antiviral drugs like ribavirin, indicating their potential as effective antiviral agents .

Table 2: Antiviral Efficacy Against HCV

Compound NameEC50 (μM)Comparison DrugEC50 (μM)
N-1 substituted 3-hydroxyquinazoline<10Ribavirin20
Compound 10d13.3--

Anticancer Activity

The anticancer potential of quinazolinone derivatives has been a focal point in recent studies. Various compounds derived from this compound have demonstrated significant cytotoxicity against different cancer cell lines, including breast cancer and hepatocellular carcinoma. For instance, a study reported that specific derivatives exhibited substantial anticancer activity while maintaining a safe profile on non-cancerous cells .

Table 3: Anticancer Activity of Quinazolinone Derivatives

Compound NameCancer TypeIC50 (μM)
Quinazolinone derivative ABreast cancer<10
Quinazolinone derivative BHepatocellular carcinoma<20
Quinazolinone derivative CCervical cancer<15

Mechanistic Insights

Mechanistic studies have provided insights into how these compounds exert their biological effects. For example, the inhibition of key enzymes involved in viral replication and cancer cell proliferation has been documented. The structure-activity relationship (SAR) studies highlighted the importance of specific substituents on the quinazolinone core for enhancing biological activity .

Mecanismo De Acción

The mechanism of action of 3-Butyl-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyl group and the quinazolinone core play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

    2-Hydroxyquinazolin-4(3H)-one: Lacks the butyl group, which may affect its biological activity.

    3-Methyl-2-hydroxyquinazolin-4(3H)-one: Contains a methyl group instead of a butyl group, leading to different chemical and biological properties.

    3-Phenyl-2-hydroxyquinazolin-4(3H)-one: Contains a phenyl group, which may enhance its biological activity.

Uniqueness

3-Butyl-2-hydroxyquinazolin-4(3H)-one is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Actividad Biológica

3-Butyl-2-hydroxyquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its analgesic, anti-inflammatory, antioxidant, and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}

This compound features a quinazolinone core, which is known for its pharmacological potential.

Analgesic Activity

Research indicates that derivatives of quinazolinones exhibit notable analgesic effects. A study synthesized various 3-butyl-2-substituted amino-3H-quinazolin-4-ones and evaluated their analgesic activity. Among these, the compound 3-butyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one was highlighted for its strong analgesic properties, outperforming standard analgesics like diclofenac sodium .

Table 1: Analgesic Activity of Quinazolinone Derivatives

Compound NameAnalgesic Activity (%)Reference Standard (Diclofenac)
3-butyl-2-(1-methylbutylidene-hydrazino)-3H-quinazolin-4-one7362
3-butyl-2-(1-ethylpropylidene-hydrazino)-3H-quinazolin-4-oneModerateModerate

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro studies demonstrated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Specifically, modifications at the C-2 position enhanced anti-inflammatory activity while maintaining a favorable safety profile .

Table 2: Anti-inflammatory Activity Data

Compound NameCOX-I Inhibition (μM)COX-II Inhibition (μM)Reference Standard (Indomethacin)
This compound0.391.870.22 (COX-I), 2.64 (COX-II)

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays, including DPPH and ABTS radical scavenging assays. The compound demonstrated significant radical scavenging ability, suggesting potential protective effects against oxidative stress .

Table 3: Antioxidant Activity Assay Results

Compound NameDPPH Scavenging IC50 (μM)ABTS Scavenging IC50 (μM)
This compound2530
Trolox (Standard)1520

Anticancer Activity

Recent studies have explored the anticancer potential of quinazolinone derivatives, including this compound. These compounds have shown efficacy against various cancer cell lines, including breast and cervical cancer cells. The mechanism of action appears to involve apoptosis induction and interference with key signaling pathways related to cancer cell survival .

Table 4: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (μM)
This compoundHCT116 (Colorectal)20
Another Quinazolinone DerivativeMCF7 (Breast)15

Case Studies and Research Findings

A notable case study involved the synthesis and evaluation of multiple derivatives based on the quinazolinone scaffold. The results indicated that structural modifications significantly influenced biological activity, particularly in enhancing analgesic and anti-inflammatory effects while reducing ulcerogenic potential compared to traditional NSAIDs such as aspirin .

Additionally, molecular docking studies have suggested that the binding affinity of these compounds to specific biological targets correlates with their observed pharmacological activities, further supporting their therapeutic potential in treating pain and inflammation .

Propiedades

IUPAC Name

3-butyl-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16/h4-7H,2-3,8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSUNKPFKROAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289086
Record name 3-butyl-2-hydroxyquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6944-59-8
Record name NSC58956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-butyl-2-hydroxyquinazolin-4(3h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10289086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.